molecular formula C12H18N2O3 B8543816 t-butyl N-(2-amino-5-hydroxyphenyl)-N-methylcarbamate

t-butyl N-(2-amino-5-hydroxyphenyl)-N-methylcarbamate

Cat. No. B8543816
M. Wt: 238.28 g/mol
InChI Key: OKYGDBKXRIZEBD-UHFFFAOYSA-N
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Patent
US06596751B2

Procedure details

A mixture of t-butyl N-(5-benzyloxy-2-nitrophenyl)-N-methylcarbamate (15 g), palladium on carbon (3 g, 10%), toluene (150 ml) and methanol (150 ml) was stirred under a hydrogen atmosphere at room temperature for 12.5 hours. The palladium on carbon was filtered and the filtrate was concentrated to afford the title compound (12.3 g, brown oil, Rf=0.15: thin layer chromatography on a silica gel plate using hexane: ethyl acetate=4 : 1 as the eluant).
Name
t-butyl N-(5-benzyloxy-2-nitrophenyl)-N-methylcarbamate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:24]([O-])=O)=[C:13]([N:15]([CH3:23])[C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH:14]=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>[Pd].CO>[NH2:24][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][C:13]=1[N:15]([CH3:23])[C:16](=[O:22])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21]

Inputs

Step One
Name
t-butyl N-(5-benzyloxy-2-nitrophenyl)-N-methylcarbamate
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)N(C(OC(C)(C)C)=O)C)[N+](=O)[O-]
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature for 12.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The palladium on carbon was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)N(C(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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